molecular formula C12H21BO4 B6618646 methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate CAS No. 1446478-35-8

methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate

Cat. No. B6618646
M. Wt: 240.11 g/mol
InChI Key: SRCMNYPFDGLNFM-VQHVLOKHSA-N
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Description

“Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate” appears to be an organic compound containing a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and a pent-4-enoate group.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pent-4-enoate precursor with a boronic ester.



Molecular Structure Analysis

The molecule contains a boronic ester group, which is often used in Suzuki-Miyaura cross-coupling reactions, and a pent-4-enoate group, which is a type of unsaturated ester.



Chemical Reactions Analysis

As a boronic ester, this compound could potentially be used in a variety of cross-coupling reactions. The presence of the pent-4-enoate group also suggests that it could undergo reactions typical of unsaturated esters.



Physical And Chemical Properties Analysis

Without specific data, it’s difficult to predict the exact physical and chemical properties of this compound. However, like most organic compounds, it’s likely to be a solid or liquid at room temperature and to have a relatively low melting point.


Safety And Hazards

Again, without specific data, it’s hard to provide accurate safety and hazard information. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.


Future Directions

The potential applications of this compound would likely depend on its reactivity and stability. It could potentially be used in the synthesis of a variety of other compounds, particularly if the boronic ester group proves to be a useful handle for cross-coupling reactions.


properties

IUPAC Name

methyl (E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO4/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(14)15-5/h7,9H,6,8H2,1-5H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCMNYPFDGLNFM-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate

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